molecular formula C15H22O2 B14841073 4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene

4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene

Cat. No.: B14841073
M. Wt: 234.33 g/mol
InChI Key: JLHVBJKGFFBFOA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and isopropyl groups attached to a benzene ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under basic conditions and a catalyst to yield another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to obtain the desired compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene involves its interaction with specific molecular targets. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The exact molecular pathways and targets can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene is unique due to its specific arrangement of cyclopropoxy, isopropoxy, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

4-cyclopropyloxy-1-propan-2-yl-2-propan-2-yloxybenzene

InChI

InChI=1S/C15H22O2/c1-10(2)14-8-7-13(17-12-5-6-12)9-15(14)16-11(3)4/h7-12H,5-6H2,1-4H3

InChI Key

JLHVBJKGFFBFOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC2CC2)OC(C)C

Origin of Product

United States

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